3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride
Overview
Description
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride is a complex organic compound with the molecular formula C12H29ClN4O3. It is known for its role as an intermediate in the synthesis of gadobutrol, a gadolinium-based contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures .
Preparation Methods
The synthesis of 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride typically involves several steps:
Synthesis of 1,4,7,10-Tetraazacyclododecane: This is achieved through the cyclization of linear polyamines.
Reaction with 1,2,4-Butanetriol: The 1,4,7,10-Tetraazacyclododecane is then reacted with 1,2,4-butanetriol in the presence of either sodium hydroxide or hydrochloric acid to form the desired compound.
Chemical Reactions Analysis
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride involves its role as an intermediate in the synthesis of gadobutrol. Gadobutrol enhances the contrast in MRI by interacting with water molecules in the body, thereby improving the visibility of internal structures. The molecular targets include areas with disrupted blood-brain barriers and abnormal vascularity .
Comparison with Similar Compounds
3-(1,4,7,10-Tetraazacyclododecan-1-yl)butane-1,2,4-triol tetrahydrochloride is unique due to its specific structure and application in MRI contrast agents. Similar compounds include:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Used in clinical radioimmunotherapy and as an MRI contrast agent.
Gadobutrol: The final product synthesized using this compound.
This compound’s unique structure and properties make it indispensable in the field of diagnostic imaging, particularly MRI.
Properties
IUPAC Name |
3-(1,4,7,10-tetrazacyclododec-1-yl)butane-1,2,4-triol;tetrahydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N4O3.4ClH/c17-9-11(12(19)10-18)16-7-5-14-3-1-13-2-4-15-6-8-16;;;;/h11-15,17-19H,1-10H2;4*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFSGGAVTBSKBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(CCNCCN1)C(CO)C(CO)O.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Cl4N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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